molecular formula C15H21BO3 B12069922 2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12069922
M. Wt: 260.14 g/mol
InChI Key: CUHFDTNNWBDAHC-UHFFFAOYSA-N
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Description

2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester functional group, which makes it a valuable reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxyphenylacetylene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to promote the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride for reduction reactions.

Major Products Formed

    Suzuki-Miyaura Coupling: Produces biaryl or substituted alkenes.

    Oxidation: Yields phenols.

    Reduction: Results in alkanes.

Scientific Research Applications

2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some applications include:

Mechanism of Action

The primary mechanism of action for 2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transmetalation step where the organic group is transferred from boron to palladium. This is followed by reductive elimination, forming the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.

    4-Methoxyphenylboronic Acid: Similar structure but lacks the vinyl group.

    Vinylboronic Acid: Contains a vinyl group but lacks the methoxyphenyl group.

Uniqueness

2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a vinyl group and a methoxyphenyl group, which provides specific reactivity and selectivity in coupling reactions. This makes it a valuable reagent for synthesizing complex molecules with precise structural requirements .

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO3/c1-11(12-7-9-13(17-6)10-8-12)16-18-14(2,3)15(4,5)19-16/h7-10H,1H2,2-6H3

InChI Key

CUHFDTNNWBDAHC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)OC

Origin of Product

United States

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